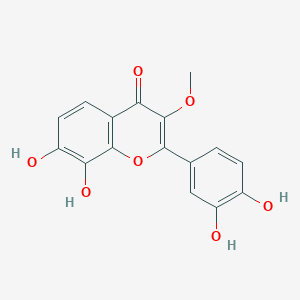
Transilitin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Transilitin is a polyphenolic compound known for its potential therapeutic properties. It is a naturally occurring flavonoid found in various plants and has been studied for its antioxidant, anti-inflammatory, and neuroprotective effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
Transilitin can be synthesized through several methods, including the use of transition metal catalysis. One common approach involves the catalytic guanylation reaction of amines with carbodiimides, followed by tandem catalytic guanylation/cyclization reactions . These methods typically require specific reaction conditions, such as controlled temperatures and the presence of catalysts.
Industrial Production Methods
Industrial production of this compound often involves the extraction from plant sources, followed by purification processes. Advanced techniques like high-performance liquid chromatography (HPLC) are used to ensure the purity and quality of the compound.
Chemical Reactions Analysis
Types of Reactions
Transilitin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of quinones, while reduction can yield hydroquinones.
Scientific Research Applications
Transilitin has a wide range of scientific research applications:
Chemistry: Used as a model compound in studies of flavonoid chemistry and synthesis.
Biology: Investigated for its role in cellular signaling pathways and its effects on cellular health.
Medicine: Studied for its potential therapeutic effects, including antioxidant, anti-inflammatory, and neuroprotective properties
Industry: Utilized in the development of natural health products and supplements.
Mechanism of Action
Transilitin exerts its effects through various molecular targets and pathways. It is known to interact with cellular receptors and enzymes, modulating signaling pathways involved in inflammation and oxidative stress. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative damage .
Comparison with Similar Compounds
Transilitin is often compared with other flavonoids such as myricetin, honokiol, and punicalagin. While all these compounds exhibit antioxidant and anti-inflammatory properties, this compound is unique in its specific molecular structure and its ability to inhibit amyloidogenic aggregation, making it particularly valuable in neuroprotective research .
List of Similar Compounds
- Myricetin
- Honokiol
- Punicalagin
- 2-D08 (a semi-synthetic flavonoid)
This compound’s unique properties and diverse applications make it a compound of significant interest in various fields of scientific research and industry.
Properties
Molecular Formula |
C16H12O7 |
|---|---|
Molecular Weight |
316.26 g/mol |
IUPAC Name |
2-(3,4-dihydroxyphenyl)-7,8-dihydroxy-3-methoxychromen-4-one |
InChI |
InChI=1S/C16H12O7/c1-22-16-12(20)8-3-5-10(18)13(21)15(8)23-14(16)7-2-4-9(17)11(19)6-7/h2-6,17-19,21H,1H3 |
InChI Key |
WGIWCQHSJILTOY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(OC2=C(C1=O)C=CC(=C2O)O)C3=CC(=C(C=C3)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















